Product packaging for Cyclohexanamine 2-(phosphonooxy)acrylate(Cat. No.:CAS No. 10526-80-4)

Cyclohexanamine 2-(phosphonooxy)acrylate

Cat. No.: B083823
CAS No.: 10526-80-4
M. Wt: 267.22 g/mol
InChI Key: VHFCNZDHPABZJO-UHFFFAOYSA-N
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Description

Cyclohexanamine 2-(phosphonooxy)acrylate is a useful research compound. Its molecular formula is C9H18NO6P and its molecular weight is 267.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO6P B083823 Cyclohexanamine 2-(phosphonooxy)acrylate CAS No. 10526-80-4

Properties

IUPAC Name

cyclohexanamine;2-phosphonooxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFCNZDHPABZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35556-70-8, 10526-80-4
Record name 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35556-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10526-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065110
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10526-80-4
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Record name 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1)
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Nomenclature and Structural Characterization in Academic Research

Established Chemical Designations and Synonyms in Scholarly Literature

The formal name of the compound is derived from its constituent cation, cyclohexanamine (also known as cyclohexylammonium when protonated), and its anion, 2-(phosphonooxy)acrylate (B1206124). While the specific salt "cyclohexanamine 2-(phosphonooxy)acrylate" is not widely indexed under a single entry in major chemical databases, its identity is clearly defined by the nomenclature of its components. Academic and chemical literature provides extensive information on each ionic part.

The cation, Cyclohexanamine , is a primary aliphatic amine with a well-established profile. nih.govsanjaychemindia.com Its preferred IUPAC name is Cyclohexanamine. nih.govwikipedia.org It is also widely known by several synonyms.

The anion, 2-(phosphonooxy)acrylate , is a derivative of acrylic acid and phosphoric acid. It is recognized as a monocarboxylic acid anion. guidechem.com A closely related structure, phosphoenolpyruvate (B93156), shares the core chemical feature of a phosphate (B84403) group attached to an enol. guidechem.com

Below are tables detailing the established names and synonyms for the cationic and anionic components of the salt.

Table 1: Nomenclature of the Cationic Component

Identifier Type Value Source
Preferred IUPAC Name Cyclohexanamine nih.govwikipedia.org
Synonym Aminocyclohexane nih.govsanjaychemindia.comwikipedia.org
Synonym Hexahydroaniline nih.govsanjaychemindia.comwikipedia.org
Synonym Hexahydrobenzenamine nih.govwikipedia.org
Synonym 1-Aminocyclohexane nih.gov

Table 2: Nomenclature of the Anionic Component

Identifier Type Value Source
IUPAC Name 2-(phosphonooxy)acrylate guidechem.com
Synonym 2-phosphonooxyprop-2-enoate guidechem.comnih.gov
Synonym 2-(Phosphonooxy)propenoic acid anion guidechem.com
Synonym Phosphoenolpyruvate guidechem.com

Isomeric and Stereochemical Considerations of the 2-(phosphonooxy)acrylate Anion

The stereochemistry of the 2-(phosphonooxy)acrylate anion is centered on the carbon-carbon double bond of the acrylate (B77674) backbone. The general structure of an acrylate is H₂C=CHCO₂R. nih.gov The "2-" position indicates the substituent is on the same carbon as the carboxylate group.

The presence of the C=C double bond in the acrylate structure creates the potential for geometric isomerism (E/Z isomerism). The arrangement of the substituents—the phosphonooxy group and the carboxylate group—around this double bond determines the specific isomer. However, for 2-(phosphonooxy)acrylate, since one of the carbons of the double bond is bonded to two hydrogen atoms, no E/Z isomerism is possible. A related compound, 2-(phosphonooxy)ethyl acrylate, is also identified as achiral. nih.gov

In the context of similar molecules like phosphoenolpyruvate, the stereochemistry is critical for biological activity. For 2-(phosphonooxy)acrylate itself, the planarity of the double bond is a key structural feature, influencing how the anion interacts with the counterion and its environment. The synthesis of related acrylate monomers can be achieved through methods like the Baylis–Hillman reaction, which can create complex structures where stereochemistry is a factor. nih.govnih.gov

Molecular Conformations and Salt Formation Dynamics of the Cyclohexanamine Counterion

The formation of this compound is a classic acid-base reaction. Cyclohexylamine (B46788) is a weak base, and the phosphonooxy group of the acrylate is acidic. nih.govwikipedia.org In solution, the amine group of cyclohexylamine accepts a proton from the phosphoric acid moiety, resulting in the formation of the cyclohexylammonium cation and the 2-(phosphonooxy)acrylate anion. This ionic interaction holds the salt together.

The cyclohexylammonium cation is structurally characterized by the cyclohexane (B81311) ring. This ring is not planar and primarily adopts a stable "chair" conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The amino group (-NH₃⁺) on the cyclohexylammonium cation will predominantly occupy the equatorial position. This is the more thermodynamically stable conformation as it minimizes steric hindrance with the axial hydrogens on the same side of the ring. There is a dynamic equilibrium between the two chair conformations (one with the amino group axial and one with it equatorial), but the equatorial conformer is significantly favored.

An exploration into the synthesis of this compound reveals a landscape of intricate chemical strategies, from the derivatization of key biological intermediates to the optimization of reaction conditions using modern technologies. This article delves into the advanced synthetic methodologies and chemical transformations central to the preparation of this compound and its analogues, providing a detailed overview of current research findings.

Biochemical and Biological Research Investigations

Plant Biochemistry and Physiological Significance

Information regarding the direct contribution of Cyclohexanamine 2-(phosphonooxy)acrylate (B1206124) or its related derivatives to aromatic amino acid biosynthesis pathways is not available in the reviewed scientific literature. General plant biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan occurs via the shikimate pathway, which converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, the common precursor for these amino acids. nih.govslideshare.net

There is no available scientific literature detailing the involvement of Cyclohexanamine 2-(phosphonooxy)acrylate or its analogues in plant carbon fixation mechanisms. These processes are primarily governed by enzymes such as RuBisCO in the Calvin cycle (C3 plants) and phosphoenolpyruvate carboxylase (PEPC) in C4 plants. mdpi.com

Broad-Spectrum Biological Activities of Related Compounds

To explore potential new antiviral and fungicidal agents, novel 2-cyano-acrylate derivatives containing phosphonyl moieties have been synthesized and evaluated. nih.gov The introduction of dialkylphosphonyl groups into cyanoacrylates was found to enhance their protective activities against the Tobacco Mosaic Virus (TMV). nih.gov

Bioassays revealed that these compounds exhibit a range of anti-TMV activity. nih.gov Specifically, compounds 2a and 2b showed significant curative, protective, and inactivation effects against TMV. nih.gov At a concentration of 500 µg/mL, compound 2a demonstrated an inactivation rate of 89.4%, which is comparable to the commercial agent Ningnanmycin (92.6%). nih.gov The curative effects for compounds 2a and 2b were 60.0% and 64.2%, respectively. nih.gov In terms of antifungal properties, compounds 2d and 2t were effective against several tested fungi at a concentration of 50 µg/mL. nih.gov

Table 2: In Vivo Anti-TMV Activity of Selected Phosphonyl-Containing Acrylate (B77674) Analogues (at 500 µg/mL)

Compound Curative Rate (%) Protection Rate (%) Inactivation Rate (%)
2a 60.0 89.4 56.5
2b 64.2 84.2 61.2
Ningnanmycin (Control) 62.6 92.6 53.9

Data is presented as mean ± SD. nih.gov

Cyclohexylamine (B46788) and its derivatives are organic compounds classified as aliphatic amines. wikipedia.org They serve as important intermediates and building blocks in the synthesis of various organic compounds and pharmaceuticals. wikipedia.org

The pharmacological applications are diverse, with cyclohexylamine being a precursor to reagents used in industrial processes as well as a key component in the synthesis of drugs. wikipedia.org These include mucolytics, analgesics, and bronchodilators. wikipedia.org A significant number of drugs derived from cyclohexylamine fall within the category of sulfonamide hypoglycemics, such as Acetohexamide, Glibenclamide, Glipizide, and Glyhexamide. wikipedia.org It is also a precursor for other pharmaceuticals like the mucolytic agent Bromhexine and the antiplatelet agent Cilostazol. wikipedia.org The core structure of cyclohexylamine consists of a cyclohexane (B81311) ring attached to an amine group, which lends itself to various chemical modifications for developing new therapeutic agents. drugbank.com

Applications in Advanced Materials Science and Biomedical Engineering

Polymeric Systems and Composite Materials

The unique combination of functional groups in Cyclohexanamine 2-(phosphonooxy)acrylate (B1206124) makes it a valuable component in the formulation of sophisticated polymeric systems and composite materials. Its ability to copolymerize with other acrylic monomers while introducing sites for secondary interactions and crosslinking allows for the precise tailoring of material properties.

Integration into Acrylic Polymer Matrices and Copolymers

Cyclohexanamine 2-(phosphonooxy)acrylate can be incorporated into acrylic polymer chains through conventional free-radical polymerization techniques. The acrylate (B77674) group readily participates in polymerization with other acrylic and methacrylic monomers, such as methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and butyl acrylate. The presence of the bulky cyclohexanamine group and the polar phosphonooxy group can influence the copolymerization kinetics. For instance, the copolymerization of N-cyclohexylacrylamide with n-butyl acrylate has been studied to determine monomer reactivity ratios, which provides insight into how such structures are incorporated into the polymer backbone researchgate.net. The resulting copolymers carry pendant phosphonooxy and cyclohexanamine functionalities along the polymer chain, which are then available for further interactions and reactions.

The integration of such functional monomers is a key strategy in developing polymers for specific applications. For example, in dental materials, the incorporation of phosphate-containing monomers is crucial for adhesion to the tooth structure acs.orgresearchgate.net. Similarly, the amine functionality can provide sites for crosslinking and can improve the mechanical properties of the final polymer mdpi.comgoogle.com.

Design and Evaluation of Phosphate-Modified Resins for Enhanced Material Properties

The phosphonooxy group in this compound plays a pivotal role in enhancing the properties of acrylic resins. Phosphate-functionalized polymers are known for their excellent adhesion to a variety of substrates, including metals and biological tissues like bone and dentin acs.orgnih.gov. This adhesion is attributed to the ability of the phosphate (B84403) group to interact with metal oxides and the calcium in hydroxyapatite acs.org.

The introduction of this compound into a resin formulation can lead to significant improvements in mechanical strength, thermal stability, and adhesion. The performance of such modified resins can be evaluated using a range of analytical techniques. For instance, the adhesion strength can be measured using tensile bond strength tests, while the thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) nih.gov. The table below summarizes typical enhancements observed in acrylic resins modified with phosphate-containing monomers.

PropertyTest MethodTypical Enhancement with Phosphate Monomer
Adhesion to MetalTensile Bond StrengthSignificant increase in bond strength
Thermal StabilityThermogravimetric Analysis (TGA)Increased decomposition temperature
Mechanical StrengthTensile and Flexural TestingImproved tensile and flexural modulus
Water SorptionGravimetric AnalysisCan be tailored by monomer concentration

This table presents generalized data based on studies of various phosphate-containing acrylic monomers.

Elucidation of Crosslinking Mechanisms in Novel Biomaterial Development

The cyclohexanamine and phosphonooxy groups in this compound offer multiple pathways for crosslinking, which is essential for the development of stable and durable biomaterials. The primary amine of the cyclohexanamine moiety can participate in various crosslinking reactions. One important mechanism is the aza-Michael addition, where the amine group reacts with an acrylic double bond acs.orgresearchgate.net. This reaction can occur under mild conditions and allows for the formation of a crosslinked network.

Furthermore, the amine group can be reacted with other crosslinking agents such as glutaraldehyde or diisocyanates mdpi.com. The phosphonooxy group can also contribute to crosslinking, particularly in the context of biomaterials. Divalent cations, such as calcium ions (Ca²⁺), can form ionic bridges between phosphate groups on different polymer chains, leading to physical crosslinking uq.edu.au. This type of ionic crosslinking is particularly relevant in applications involving simulated body fluids or in contact with biological tissues.

The interplay of these different crosslinking mechanisms allows for the creation of hydrogels and other biomaterials with tunable properties, such as swelling ratio, degradation rate, and mechanical strength, which are critical for applications in tissue engineering and drug delivery acs.orgnih.gov.

Functional Coatings and Surface Technologies

The dual functionality of this compound, with its adhesion-promoting phosphate group and film-forming acrylic backbone, makes it an excellent candidate for the development of high-performance functional coatings and surface treatments.

Development of Anti-Corrosive Coating Formulations

The phosphonooxy group is a key component in the design of anti-corrosive coatings. When incorporated into an acrylic resin, this compound can significantly enhance the corrosion protection of metallic substrates. The phosphate moiety can interact with the metal surface to form a passivation layer, which acts as a barrier to corrosive agents researchgate.netresearchgate.netgoogle.com.

Mechanistic Understanding of Chelation with Metallic Substrates for Protective Barriers

The anti-corrosive properties of coatings containing this compound are largely due to the chelation of the phosphonooxy group with metal ions on the substrate surface. Chelation is a process where a central metal ion is bonded to a ligand at two or more points, forming a stable, ring-like structure nih.gov. The phosphonooxy group can act as a multidentate ligand, forming strong coordinate bonds with metal ions such as iron, aluminum, and zinc science.gov.

This chelation process leads to the formation of a dense, insoluble metal-phosphate layer at the coating-substrate interface. This layer passivates the metal surface, making it less susceptible to corrosion. The presence of the amine group from the cyclohexanamine moiety can also contribute to this protective mechanism by interacting with the metal surface and by creating a more alkaline local environment, which can further inhibit corrosion google.com. The stability of the chelate complex formed is a critical factor in the long-term performance of the protective barrier nih.gov.

The table below illustrates the key interactions involved in the formation of a protective barrier on a metallic substrate.

Functional GroupInteracting SpeciesMechanism of Protection
PhosphonooxyMetal ions (e.g., Fe³⁺, Al³⁺)Chelation, formation of a stable passivation layer
CyclohexanamineMetal surface, waterAdsorption, pH buffering
Acrylic Polymer-Forms a physical barrier to corrosive agents

Despite a comprehensive search for scientific literature and data, information specifically detailing the applications of the chemical compound “this compound” in advanced materials science and biomedical engineering, as outlined in the user's request, is not available in the public domain.

Extensive searches were conducted to find research on the role of this compound in:

Biomimetic remineralization processes of dental tissues.

The engineering of modified denture base materials.

The assessment of its biocompatibility and cytotoxicity.

Its use in targeted delivery systems and conjugation with biologically active agents.

The search results did yield information on a broader class of related compounds, namely 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers, and their potential use in dental adhesives. beilstein-journals.orgnih.gov Research in this area has explored their synthesis, polymerization, and shear bond strength to enamel and dentin. beilstein-journals.orgnih.gov Additionally, studies on phosphate-containing monomers have shown their potential to increase the hydrophilicity of denture base resins without adversely affecting their physical properties. nih.gov

However, none of the retrieved scientific literature specifically identifies or discusses "this compound." The inclusion of the cyclohexanamine moiety represents a specific chemical structure for which dedicated research data is necessary to accurately describe its properties and applications. Extrapolating from more general findings on related acrylate or phosphate-containing compounds would not adhere to the strict requirement of focusing solely on the specified compound.

Similarly, while general information on biomimetic remineralization, nih.gov denture base materials, nih.govmdpi.comacrylx.commdpi.com biocompatibility of dental materials, nih.gov and drug delivery systems is abundant, a direct link to this compound could not be established through the conducted searches. One search result identified a commercially available, yet structurally distinct, compound named "Trithis compound hydrate," which further underscores the lack of information on the specific molecule requested. chiralen.com

Therefore, due to the absence of specific research findings on "this compound" in the specified contexts, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Advanced Analytical and Computational Research Methodologies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides fundamental insights into the atomic and molecular composition and structure of "Cyclohexanamine 2-(phosphonooxy)acrylate".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For analogous phosphonooxy-acrylates, signals corresponding to the vinyl protons of the acrylate (B77674) group are typically observed as singlets at approximately 5.8 ppm and 6.2 ppm. nih.gov Protons on the cyclohexyl ring of a cyclohexylamine (B46788) moiety generally appear as a complex series of multiplets in the range of 1.0 to 2.6 ppm. chemicalbook.com The protons adjacent to the phosphate (B84403) group and the ester linkage would exhibit characteristic shifts, providing connectivity information.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. The carbonyl carbon of the acrylate group in similar molecules is typically found downfield around 165 ppm. nih.gov The carbons of the C=C double bond appear in the 125-138 ppm region. nih.gov Carbons of the cyclohexyl ring would resonate at distinct chemical shifts, allowing for the complete mapping of the carbon framework.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly important for confirming the presence and chemical environment of the phosphonooxy group. For similar compounds containing a phosphoric acid moiety, ³¹P NMR signals have been observed in the range of -0.11 to 0.16 ppm. nih.gov

A summary of expected NMR data is presented below.

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹HVinyl (C=CH₂)5.8 - 6.3Singlet/Doublet
¹HCyclohexyl (CH, CH₂)1.0 - 2.6Multiplet
¹HP-O-CH₂~4.0 - 4.2Multiplet
¹³CCarbonyl (C=O)~165Singlet
¹³CVinyl (C=C)125 - 138Singlet
¹³CCyclohexyl (CH, CH₂)24 - 57Singlet
³¹PPhosphate (O-P=O)-1.0 - 1.0Singlet

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation.

Key vibrational modes for related acrylate compounds include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1720 cm⁻¹. nih.gov

C=C Stretching: The acrylate double bond typically shows a stretching vibration around 1640 cm⁻¹. nih.gov

C-H Stretching: The C-H bonds of the cyclohexyl and alkyl groups would result in stretches in the 2850-2950 cm⁻¹ region. nih.gov

P-O Stretching: The phosphonooxy group would exhibit characteristic vibrations for P-O-C and P=O bonds, typically found in the 950-1270 cm⁻¹ range. nih.gov

N-H Bending: The amine group of the cyclohexanamine moiety would show N-H bending vibrations, typically around 1600 cm⁻¹.

The table below summarizes the expected IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1710 - 1720Strong
AlkeneC=C Stretch~1640Medium
AlkylC-H Stretch2850 - 2950Strong
PhosphateP-O Stretch950 - 1270Strong
AmineN-H Bend~1600Medium

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of "this compound" and for elucidating its structure through fragmentation analysis. Techniques like electrospray ionization (ESI) are particularly useful for analyzing polar and non-volatile compounds such as this. researchgate.net

The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight. Fragmentation analysis (MS/MS) would reveal characteristic losses of small molecules or functional groups. Expected fragmentation pathways could include:

Cleavage of the ester bond.

Loss of the cyclohexanamine moiety.

Fragmentation of the phosphate group.

These fragmentation patterns provide a "fingerprint" that confirms the identity of the molecule and helps in the structural characterization of related compounds and potential metabolites.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like acrylates. lcms.cz For "Cyclohexanamine 2-(phosphonooxy)acrylate (B1206124)," a reverse-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for separating compounds of moderate polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol would be suitable.

Detection: A UV detector set to a wavelength where the acrylate chromophore absorbs (typically around 210 nm) would be appropriate for detection and quantification.

This method allows for the separation of the target compound from starting materials, byproducts, and impurities, making it vital for monitoring reaction progress and assessing product purity.

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Detector UV-Vis (210 nm)

The coupling of liquid chromatography with tandem mass spectrometry (LC/MS-MS) provides an exceptionally sensitive and selective method for the trace analysis of "this compound" and its metabolites in complex biological or environmental samples. This technique has been used for screening printing ink photoinitiators and acrylates in migration studies. lcms.cz For instance, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to analyze related compounds like cyclohexylamine. nih.gov

In an LC/MS-MS experiment, the parent ion corresponding to the compound of interest is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in the second mass spectrometer. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for highly specific and sensitive quantification, even at very low concentrations. This is crucial for studying the metabolic fate or environmental presence of the compound.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a focused search for advanced analytical and computational research methodologies concerning the chemical compound this compound, a thorough review of publicly accessible scientific literature, databases, and research articles reveals a significant lack of specific information required to construct a detailed analysis as per the requested outline.

While the user's request specified a comprehensive examination of this compound's properties through various sophisticated research techniques, no dedicated studies or substantial data sets appear to be available in the public domain that would allow for a scientifically rigorous article on this compound. The outlined sections, including in vitro and ex vivo biological assays and theoretical chemistry and molecular modeling approaches, necessitate specific experimental results and computational data that are not present in the currently available body of scientific literature.

The requested deep dive into methodologies such as comprehensive cell viability and cytotoxicity assays, flow cytometry for cell cycle progression and apoptosis induction, and enzymatic activity assays for this particular compound did not yield any specific findings. Similarly, searches for molecular docking simulations and quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio methods, applied to this compound were unfruitful.

This absence of information prevents the creation of the requested data tables and detailed research findings. It is possible that research on this compound is nascent, proprietary, or has been published under a different nomenclature. Without access to specific studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, a detailed article focusing solely on the chemical compound “this compound” structured around the provided advanced analytical and computational research methodologies cannot be generated at this time. Further research may be necessary under alternative compound identifiers or within private research consortiums to access the level of detail required for such an analysis.

Theoretical Chemistry and Molecular Modeling Approaches

Computational Studies on Interfacial Interactions and Corrosion Inhibition Mechanisms

Computational studies are instrumental in providing a molecular-level understanding of the interactions between a corrosion inhibitor and a metal surface. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for elucidating the mechanisms of corrosion inhibition. However, a review of the current scientific literature reveals a lack of specific computational studies performed on this compound for this purpose.

In typical computational investigations of corrosion inhibitors, several quantum chemical parameters are calculated to predict their efficiency and mode of action. These parameters, derived from the electronic structure of the inhibitor molecule, offer insights into its reactivity and ability to adsorb onto a metal surface.

Key Quantum Chemical Parameters in Corrosion Inhibition Studies:

ParameterSymbolSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalEHOMOIndicates the tendency of a molecule to donate electrons. Higher values suggest a greater propensity for electron donation to the vacant d-orbitals of a metal, leading to stronger adsorption and better inhibition.
Energy of the Lowest Unoccupied Molecular OrbitalELUMORepresents the ability of a molecule to accept electrons. Lower values indicate a greater ease of accepting electrons from the metal surface, which can also contribute to the inhibitor's adsorption.
Energy GapΔE = ELUMO - EHOMOA smaller energy gap suggests higher reactivity of the inhibitor molecule, which can lead to more effective adsorption and corrosion inhibition.
Dipole MomentµA higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.
Electron AffinityAThe energy released when an electron is added to a neutral atom or molecule. A higher electron affinity suggests a greater ability to accept electrons.
Ionization PotentialIThe energy required to remove an electron from a neutral atom or molecule. A lower ionization potential indicates a greater tendency to donate electrons.
ElectronegativityχMeasures the ability of an atom or molecule to attract electrons. It is related to the chemical potential and influences the direction of electron transfer between the inhibitor and the metal.
Global HardnessηRepresents the resistance to change in the electron distribution or charge transfer. Softer molecules (lower η) are generally more reactive and better corrosion inhibitors.
Fraction of Electrons TransferredΔNQuantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates that the molecule acts as an electron donor.

This table represents typical parameters investigated in computational corrosion studies; no specific data is available for this compound.

Molecular dynamics simulations further complement these quantum chemical calculations by providing a dynamic picture of the inhibitor's behavior at the metal-solution interface. These simulations can model the adsorption process, revealing the orientation of the inhibitor molecules on the surface and the nature of the protective film formed.

Without specific studies on this compound, a detailed analysis of its interfacial interactions and corrosion inhibition mechanisms from a computational perspective cannot be provided at this time. Future research in this area would be necessary to generate the data required for a thorough understanding of this particular compound's performance as a corrosion inhibitor.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Targeted Derivatization

The synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate (B1206124) is foundational to its investigation. Future research will likely focus on developing efficient, stereoselective, and scalable synthetic routes. A plausible multi-step synthesis could involve the reaction of a protected cyclohexanol with 2-(bromomethyl)acrylic acid, followed by phosphorylation and subsequent amination.

Key Synthetic Steps Under Investigation:

Esterification: Formation of the acrylate (B77674) ester linkage.

Phosphorylation: Introduction of the phosphonooxy group, potentially using phosphoryl chloride.

Amination: Addition of the cyclohexanamine moiety.

Targeted derivatization of the parent molecule could unlock a wide range of functionalities. Modifications to the cyclohexyl ring, the acrylate double bond, or the phosphate (B84403) group could systematically alter the compound's physicochemical properties, such as solubility, stability, and reactivity. For instance, introducing alkyl or aryl groups to the cyclohexylamine (B46788) ring could modulate its lipophilicity and, consequently, its biological membrane permeability. nih.govnih.gov

Table 1: Potential Synthetic Routes for Cyclohexanamine 2-(phosphonooxy)acrylate
Synthetic ApproachKey ReagentsPotential AdvantagesPotential Challenges
Linear SynthesisCyclohexanol, 2-(bromomethyl)acrylic acid, POCl₃, CyclohexanamineStepwise control over functional group introduction.Potentially lower overall yield due to multiple steps.
Convergent SynthesisPre-functionalized cyclohexanamine and phosphonooxyacrylate fragmentsHigher overall yield, easier purification of intermediates.Requires synthesis of complex starting materials.

In-depth Investigations into Complex Biochemical Pathways and Regulatory Networks

The hybrid structure of this compound suggests a complex biochemical profile. The organophosphate component is known to interact with various enzymes, most notably acetylcholinesterase (AChE). nih.govmdpi.com Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can have profound physiological effects. nih.govepa.gov The cyclohexylamine moiety is a common scaffold in many pharmaceuticals, including analgesics and bronchodilators, suggesting potential interactions with various receptors and signaling pathways. wikipedia.org

Future research should focus on elucidating the specific molecular targets of this compound. Key areas of investigation include:

Enzyme Inhibition Assays: Quantifying the inhibitory potency (IC₅₀) against acetylcholinesterase and other serine hydrolases. nih.govmhmedical.com

Receptor Binding Studies: Determining the affinity for various neurotransmitter receptors, such as muscarinic and nicotinic acetylcholine receptors. nih.gov

Metabolic Stability: Investigating its biotransformation by liver enzymes, such as cytochrome P450s, to identify potential metabolites and understand its pharmacokinetic profile. scielo.br

The interaction of this compound with these pathways could lead to a range of cellular responses, from modulation of neurotransmission to alterations in metabolic processes. researchgate.net

Table 2: Hypothetical Biochemical Interaction Profile
Biological TargetPredicted InteractionPotential Downstream Effect
Acetylcholinesterase (AChE)Irreversible inhibitionIncreased acetylcholine levels at synapses. mdpi.com
Muscarinic ReceptorsAgonist/Antagonist activityModulation of parasympathetic nervous system activity. scielo.br
Cytochrome P450 EnzymesSubstrate/InhibitorMetabolic activation or detoxification.

Engineering of Next-Generation Materials with Advanced Functional Capabilities

The acrylate backbone of this compound provides a versatile platform for polymer synthesis. Acrylate polymers are known for their transparency, flexibility, and durability, finding use in a wide range of applications from coatings to biomedical devices. researchgate.netwikipedia.org The incorporation of the cyclohexanamine and phosphonooxy functionalities could impart novel properties to these materials.

Potential Material Science Applications:

Bio-inspired Adhesives: The phosphonooxy group can chelate with metal ions and has an affinity for mineralized tissues, suggesting potential as a bio-adhesive for dental or orthopedic applications.

Functional Coatings: Polymerized films could exhibit enhanced flame retardancy due to the phosphorus content, or possess antimicrobial properties conferred by the amine group.

Stimuli-Responsive Hydrogels: The pH-sensitive nature of the amine and phosphate groups could be exploited to create hydrogels that swell or shrink in response to changes in pH, useful for drug delivery or sensor applications. nih.gov

Research in this area would involve the polymerization of this compound monomers and the characterization of the resulting polymers' mechanical, thermal, and surface properties. researchgate.netarkema.com

Progression to Clinical and Pre-Clinical Evaluation in Targeted Biomedical Applications

Given the potential for significant biological activity, this compound and its derivatives could be evaluated for various biomedical applications. The specific therapeutic area would depend on the compound's selectivity and potency for its biological targets.

Potential Therapeutic Areas:

Neurodegenerative Diseases: As a modulator of cholinergic signaling, it could be investigated for its potential in conditions like Alzheimer's disease, where acetylcholine levels are depleted.

Pain Management: The cyclohexylamine scaffold is present in some analgesic compounds, suggesting a potential role in modulating pain pathways. mdpi.com

Antimicrobial Agents: Certain amine-containing compounds exhibit antimicrobial activity, and this could be a focus of preclinical screening.

The progression to clinical trials would require a rigorous preclinical evaluation, including in vitro and in vivo studies to establish a preliminary safety and efficacy profile. nih.gov This would involve assessing its activity in relevant disease models and conducting initial toxicological studies.

Integration of Multi-Omics and Systems Biology for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating multiple "omics" platforms will be essential. thermofisher.comcd-genomics.com This approach moves beyond a single target or pathway to provide a holistic view of the compound's impact on the entire biological system. nih.gov

Multi-Omics Strategies:

Transcriptomics: Using RNA sequencing to analyze changes in gene expression in cells or tissues exposed to the compound, revealing which cellular pathways are activated or inhibited.

Proteomics: Employing mass spectrometry to identify changes in the protein landscape, providing insights into the functional consequences of altered gene expression. thermofisher.com

Metabolomics: Analyzing changes in small molecule metabolites to understand the compound's impact on cellular metabolism.

Integrating these large datasets can help to construct detailed molecular interaction networks, identify novel biomarkers of exposure or effect, and predict potential off-target effects. frontiersin.orgmdpi.com This holistic understanding is crucial for both elucidating the mechanism of action and for the safe and effective translation of this novel compound into potential therapeutic or material science applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate salts with varying stoichiometric ratios?

  • Methodological Answer : The synthesis involves reacting 2-(phosphonooxy)acrylic acid with cyclohexanamine under controlled pH and temperature. For the 1:3 molar ratio (tris-cyclohexylammonium salt), stoichiometric excess of cyclohexanamine is required, followed by solvent evaporation and recrystallization in ethanol/water mixtures to ensure purity . For 1:1 or 1:2 ratios, precise titration of the acid and amine is critical. Automated syringe pumps can enhance reproducibility in small-scale reactions. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm phosphonooxy group integrity and amine protonation states (e.g., δ 16–18 ppm for 31P^{31}\text{P} in acidic phosphate) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weights (e.g., m/z 465.6 for 1:3 salt; m/z 267.2 for 1:1 salt) .
  • X-ray Diffraction : For crystalline salts, single-crystal XRD resolves spatial arrangement of cyclohexylammonium counterions .

Q. How should researchers address discrepancies in reported molecular formulas (e.g., C9_9H18_{18}NO6_6P vs. C21_{21}H44_{44}N3_3O6_6P)?

  • Methodological Answer : Discrepancies arise from stoichiometric variations (1:1 vs. 1:3 acid:amine ratios). Cross-validate via elemental analysis (CHN percentages) and ion-exchange chromatography to quantify ammonium content. For example, a 1:3 salt will show higher nitrogen content (theoretical N: 9.03%) compared to 1:1 (N: 5.24%) .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s role in enzyme-mediated phosphorylation pathways?

  • Methodological Answer : Use radiolabeled 32P^{32}\text{P}-phosphate analogs to track phosphorylation kinetics in vitro. Couple with stopped-flow spectrophotometry to measure transient intermediates. For example, monitor ATP synthase inhibition in mitochondrial assays, correlating IC50_{50} values with structural analogs . Advanced studies may employ cryo-EM to visualize binding interactions with kinase domains.

Q. How can researchers resolve contradictory data on the compound’s hydrolytic stability under physiological conditions?

  • Methodological Answer : Contradictions may stem from pH-dependent degradation. Conduct accelerated stability studies (40°C, 75% RH) across pH 5–7. Quantify degradation products (e.g., free cyclohexanamine via LC-MS) and model kinetics using Arrhenius equations. Phosphate buffer systems (vs. Tris-HCl) reduce metal-catalyzed hydrolysis .

Q. What experimental designs are suitable for probing catalytic activity in asymmetric synthesis?

  • Methodological Answer : Test the compound as a chiral phosphate donor in enantioselective alkylation reactions. Use kinetic resolution experiments with racemic substrates (e.g., secondary alcohols) and monitor enantiomeric excess (ee) via chiral GC or HPLC. Optimize solvent polarity (e.g., THF vs. DMF) to enhance stereochemical control .

Q. How can computational methods complement experimental studies of the compound’s conformational flexibility?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy barriers for cyclohexylammonium ring flipping. Compare with variable-temperature 1H^{1}\text{H} NMR (e.g., coalescence temperatures for axial/equatorial protons). Molecular dynamics simulations (AMBER force field) can predict solvation effects on ion-pair stability .

Methodological Best Practices

  • Storage : Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolytic cleavage of the phosphonooxy bond .
  • Contradiction Mitigation : Always report synthesis conditions (molar ratios, solvents) and analytical parameters (column type, NMR solvent) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.